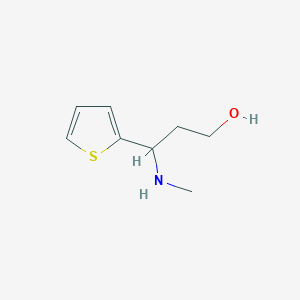
3-(Methylamino)-3-(thiophen-2-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methylamino)-3-(thiophen-2-yl)propan-1-ol is an organic compound that features a thiophene ring, a methylamino group, and a hydroxyl group. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylamino)-3-(thiophen-2-yl)propan-1-ol typically involves the following steps:
Starting Materials: Thiophene, methylamine, and a suitable aldehyde or ketone.
Reaction Conditions: The reaction may involve reductive amination, where the aldehyde or ketone is reacted with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Purification: The product is usually purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can undergo reduction reactions, particularly at the thiophene ring, using reducing agents like lithium aluminum hydride.
Substitution: The methylamino group can participate in substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides for alkylation, acyl chlorides for acylation.
Major Products
Oxidation: Corresponding ketones or aldehydes.
Reduction: Reduced thiophene derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
3-(Methylamino)-3-(thiophen-2-yl)propan-1-ol may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways involving thiophene derivatives.
Medicine: Possible pharmacological activities, such as acting as a ligand for certain receptors.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with a thiophene ring and amino groups can interact with various enzymes, receptors, or other molecular targets, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
3-(Amino)-3-(thiophen-2-yl)propan-1-ol: Lacks the methyl group on the amino group.
3-(Methylamino)-3-(furan-2-yl)propan-1-ol: Has a furan ring instead of a thiophene ring.
3-(Methylamino)-3-(phenyl)propan-1-ol: Has a phenyl ring instead of a thiophene ring.
Uniqueness
3-(Methylamino)-3-(thiophen-2-yl)propan-1-ol is unique due to the presence of both the thiophene ring and the methylamino group, which may confer specific chemical reactivity and biological activity not seen in similar compounds.
Properties
Molecular Formula |
C8H13NOS |
|---|---|
Molecular Weight |
171.26 g/mol |
IUPAC Name |
3-(methylamino)-3-thiophen-2-ylpropan-1-ol |
InChI |
InChI=1S/C8H13NOS/c1-9-7(4-5-10)8-3-2-6-11-8/h2-3,6-7,9-10H,4-5H2,1H3 |
InChI Key |
ZSOOYOHIAGOBPN-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CCO)C1=CC=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




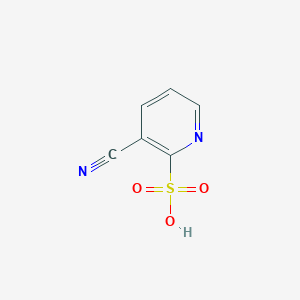
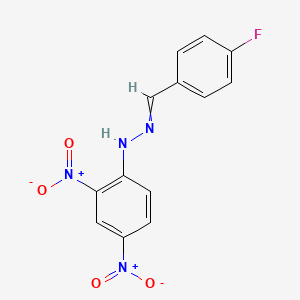
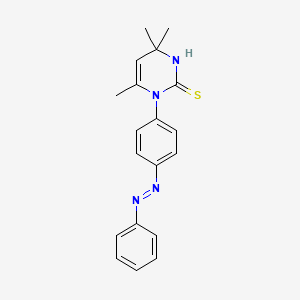
![2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenamine](/img/structure/B13950644.png)
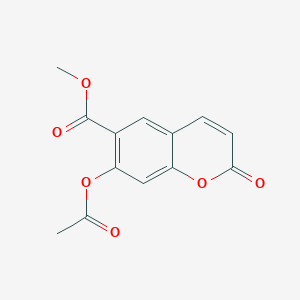
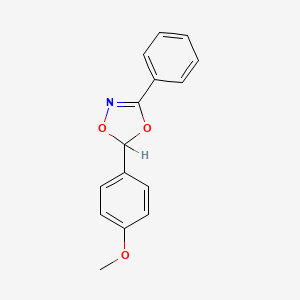
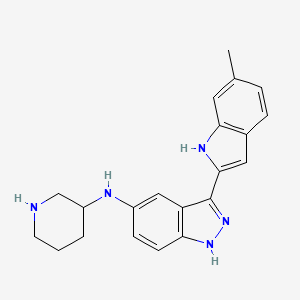
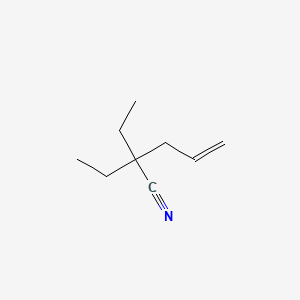
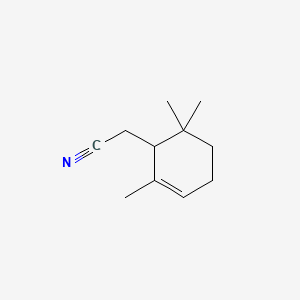

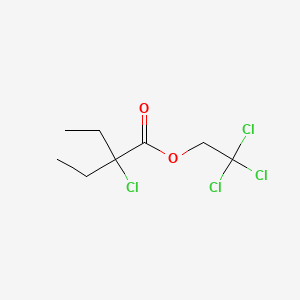
![8-(Bromomethyl)-2-(2-chloroethyl)-2-azaspiro[4.5]decane](/img/structure/B13950697.png)
